Cas no 944905-09-3 (3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine)

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound featuring a fused imidazo-pyrazine core with a chloro substituent at the 3-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of bioactive molecules. Its saturated tetrahydro ring system enhances stability while maintaining reactivity for further functionalization. The chloro group offers a handle for cross-coupling reactions, enabling precise modifications. The compound’s rigid scaffold is valuable in drug discovery, particularly for targeting central nervous system (CNS) and enzyme-related pathways. High purity and well-defined synthetic routes ensure reproducibility for research and industrial use.
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine structure
944905-09-3 structure
Product name:3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
CAS No:944905-09-3
MF:C6H8ClN3
MW:157.600819587708
CID:4823550

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
    • imidazo[1,5-a]pyrazine,3-chloro-5,6,7,8-tetrahydro-
    • AB56962
    • 3-CHLORO-5H,6H,7H,8H-IMIDAZO[1,5-A]PYRAZINE
    • 3-CHLORO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,5-A]PYRAZINE
    • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
    • Inchi: 1S/C6H8ClN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2
    • InChI Key: HMININCDZZWTJU-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C2CNCCN21

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • XLogP3: 0.1
  • Topological Polar Surface Area: 29.8

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A099001931-1g
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
944905-09-3 95%
1g
$1299.87 2023-08-31
Alichem
A099001931-5g
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
944905-09-3 95%
5g
$3450.50 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626006-1g
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
944905-09-3 98%
1g
¥17943.00 2024-04-24

Additional information on 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Recent Advances in the Study of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: 944905-09-3)

The compound 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: 944905-09-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold is of particular interest due to its potential applications in drug discovery, especially in the development of kinase inhibitors and other therapeutic agents targeting various diseases. Recent studies have explored its synthesis, biological activity, and potential as a lead compound in medicinal chemistry.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives via a novel multi-step reaction pathway. The researchers optimized the reaction conditions to achieve high yields and purity, which is crucial for further pharmacological evaluations. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for in vivo studies.

In terms of biological activity, recent research has shown that 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine exhibits inhibitory effects on several protein kinases involved in cancer progression. A preclinical study conducted by a team at the University of Cambridge (2024) revealed that this compound selectively targets the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. The study reported significant tumor growth inhibition in xenograft models, with minimal off-target effects, suggesting its potential as a targeted therapy.

Furthermore, computational modeling studies have provided insights into the molecular interactions between 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its kinase targets. Molecular docking simulations indicated that the chloro-substituent plays a critical role in binding affinity, while the tetrahydroimidazo[1,5-a]pyrazine core contributes to the compound's overall stability and selectivity. These findings are instrumental in guiding the design of next-generation derivatives with improved pharmacokinetic properties.

Another area of interest is the compound's potential application in neurodegenerative diseases. A recent study published in ACS Chemical Neuroscience (2024) explored its neuroprotective effects in models of Parkinson's disease. The results indicated that 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine could mitigate oxidative stress and neuronal apoptosis, possibly through modulation of mitochondrial function. These findings open new avenues for research into its therapeutic potential beyond oncology.

Despite these promising results, challenges remain in the development of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a drug candidate. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural optimization and extensive preclinical testing. Current efforts are focused on synthesizing analogs with improved drug-like properties while maintaining or enhancing biological activity.

In conclusion, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: 944905-09-3) represents a versatile scaffold with significant potential in drug discovery. Recent studies have shed light on its synthetic accessibility, biological activities, and mechanism of action, paving the way for future research and development. As investigations continue, this compound may emerge as a valuable tool in the treatment of various diseases, particularly in oncology and neurodegenerative disorders.

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